![molecular formula C12H14N2OS2 B6438087 1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol CAS No. 2549000-98-6](/img/structure/B6438087.png)

1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

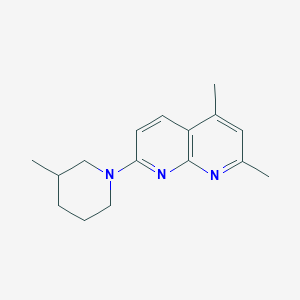

The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . It also contains a benzothiazole group, which is a type of heterocyclic aromatic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors . The methylsulfanyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring . The stereochemistry of the molecule could be influenced by the orientation of the substituents on the pyrrolidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine itself is a liquid at room temperature and is miscible with water and conventional organic solvents .作用机制

Target of Action

The primary target of 1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol is the 5’-methylthioadenosine/S-adenosylhomocysteine nucleosidase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for various cellular functions.

Mode of Action

This interaction could lead to changes in the metabolic processes of the cell, affecting the methionine salvage pathway .

Biochemical Pathways

The compound affects the methionine salvage pathway , a critical biochemical pathway in cells. This pathway recycles methionine from 5’-methylthioadenosine, a byproduct of polyamine synthesis. Disruption of this pathway can lead to a variety of downstream effects, including altered protein synthesis and methylation reactions .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its impact on the methionine salvage pathway. By inhibiting the target enzyme, the compound could disrupt the recycling of methionine, potentially leading to a decrease in protein synthesis and other methionine-dependent cellular processes .

安全和危害

属性

IUPAC Name |

1-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS2/c1-16-9-3-2-4-10-11(9)13-12(17-10)14-6-5-8(15)7-14/h2-4,8,15H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMCANJLVIGNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)N3CCC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B6438006.png)

![2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6438022.png)

![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine](/img/structure/B6438028.png)

![2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6438035.png)

![4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6438036.png)

![N,6-dimethyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6438042.png)

![2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6438060.png)

![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6438066.png)

![4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438067.png)

![7-methoxy-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6438086.png)

![1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol](/img/structure/B6438098.png)

![N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438100.png)

![N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438102.png)